(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized by reacting a suitable sulfonamide with a chlorinated aromatic compound under basic conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation using a suitable alkyl halide in the presence of a strong base.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with the benzothiadiazine intermediate.
Methanone Formation: The final step involves the formation of the methanone group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or piperazine moiety .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE is studied for its potential therapeutic effects. It has shown promise in various preclinical studies as an antimicrobial, antiviral, and anticancer agent .
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of hypertension, diabetes, and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical properties make it valuable in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular signaling and function. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide Derivatives: These compounds share the benzothiadiazine core structure and exhibit similar pharmacological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C22H26N4O4S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H26N4O4S/c1-3-10-26-16-23-31(28,29)21-15-17(8-9-19(21)26)22(27)25-13-11-24(12-14-25)18-6-4-5-7-20(18)30-2/h4-9,15-16H,3,10-14H2,1-2H3 |
InChI Key |
NMJKGVIXDKJECM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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